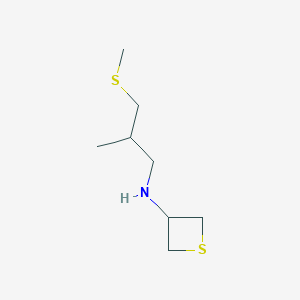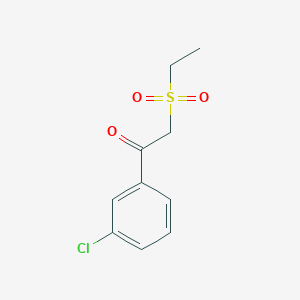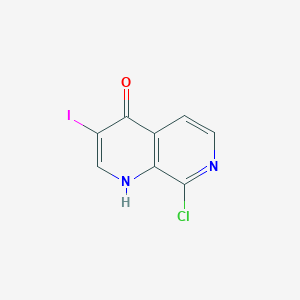
8-Chloro-3-iodo-1,4-dihydro-1,7-naphthyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-3-iodo-1,4-dihydro-1,7-naphthyridin-4-one is a heterocyclic compound that belongs to the naphthyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-iodo-1,4-dihydro-1,7-naphthyridin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the naphthyridine core, followed by halogenation reactions to introduce the chlorine and iodine substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, scalability, and environmental considerations. Process optimization and quality control are crucial to ensure the consistency and safety of the produced compound .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3-iodo-1,4-dihydro-1,7-naphthyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can modify the functional groups on the naphthyridine ring.
Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridine derivatives .
Scientific Research Applications
8-Chloro-3-iodo-1,4-dihydro-1,7-naphthyridin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Chloro-3-iodo-1,4-dihydro-1,7-naphthyridin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives such as 1,5-naphthyridine and 1,8-naphthyridine, which also exhibit diverse chemical and biological properties .
Uniqueness
8-Chloro-3-iodo-1,4-dihydro-1,7-naphthyridin-4-one is unique due to the presence of both chlorine and iodine substituents, which can significantly influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C8H4ClIN2O |
|---|---|
Molecular Weight |
306.49 g/mol |
IUPAC Name |
8-chloro-3-iodo-1H-1,7-naphthyridin-4-one |
InChI |
InChI=1S/C8H4ClIN2O/c9-8-6-4(1-2-11-8)7(13)5(10)3-12-6/h1-3H,(H,12,13) |
InChI Key |
NLGGYFWMGUKJJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C(=O)C(=CN2)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3R,5R)-6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13011066.png)

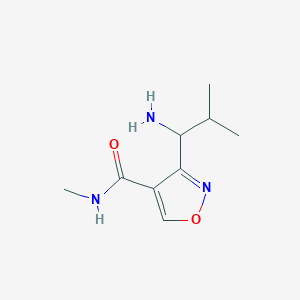


![5,6-Dimethylbenzo[d]isothiazole](/img/structure/B13011090.png)


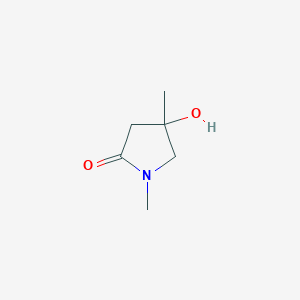


![3a-Fluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13011123.png)
